molecular formula C18H24FN3O2S2 B4611924 N-bicyclo[2.2.1]hept-2-yl-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide

N-bicyclo[2.2.1]hept-2-yl-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide

Cat. No.: B4611924
M. Wt: 397.5 g/mol
InChI Key: QXMHYGXJDJLVBG-UHFFFAOYSA-N
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Description

N-bicyclo[2.2.1]hept-2-yl-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C18H24FN3O2S2 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.12939753 g/mol and the complexity rating of the compound is 623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of N-bicyclo[2.2.1]hept-2-yl-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide exhibit significant antimicrobial activities. For instance, Demirci et al. (2013) synthesized carbothioamides and evaluated their antimicrobial activities, finding that most compounds were active against Mycobacterium smegmatis, Candida albicans, and Saccharomyces cerevisiae, highlighting their potential in treating infections caused by these organisms (Demirci et al., 2013). Another study by Babu et al. (2015) focused on novel N-aryl-piperazine-1-carboxamide or -carbothioamide derivatives, which showed potent antimicrobial activity against various bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents (Babu et al., 2015).

Anticancer Activity

The potential anticancer activity of this compound derivatives has been explored, with some compounds showing promise as anticancer agents. Szafrański and Sławiński (2015) synthesized a series of compounds and evaluated their in vitro anticancer activity, revealing that certain derivatives had activity profiles and selectivity toward leukemia, colon cancer, and melanoma, indicating the compound's relevance in cancer research (Szafrański & Sławiński, 2015).

Potential Antipsychotic Properties

Studies have also investigated the potential antipsychotic properties of derivatives of this compound. For example, Zajdel et al. (2018) conducted a detailed structure-activity relationship analysis on a series of novel azinesulfonamides of cyclic amine derivatives, revealing a compound that exhibited a promising profile for alleviating "positive" and "negative" symptoms of psychoses, indicating its potential as an antipsychotic agent (Zajdel et al., 2018).

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-4-(4-fluorophenyl)sulfonylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O2S2/c19-15-3-5-16(6-4-15)26(23,24)22-9-7-21(8-10-22)18(25)20-17-12-13-1-2-14(17)11-13/h3-6,13-14,17H,1-2,7-12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMHYGXJDJLVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC(=S)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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